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Compound of Interest

Compound Name: 4-Methylphenoxyacetonitrile

Cat. No.: B1581747

Introduction

4-Methylphenoxyacetonitrile, a member of the phenoxyacetonitrile class of organic
compounds, is a molecule of significant interest in synthetic chemistry, serving as a versatile
intermediate in the development of various target molecules. Its chemical structure, featuring a
p-methylated phenyl ring linked via an ether bond to an acetonitrile group, imparts a unique
combination of reactivity and physicochemical properties. Accurate and comprehensive
characterization of 4-Methylphenoxyacetonitrile is paramount to ensure its identity, purity,
and stability, which are critical quality attributes in research, development, and manufacturing
environments.

This document provides a detailed guide to the analytical techniques and protocols for the
thorough characterization of 4-Methylphenoxyacetonitrile. The methodologies described
herein are grounded in established principles of analytical chemistry and are designed to be
robust and reliable. This guide is intended for researchers, scientists, and drug development
professionals who require a comprehensive understanding of the analytical workflows
necessary to qualify this compound for its intended use.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-
Methylphenoxyacetonitrile is essential for the development of appropriate analytical
methods.
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Property Value Source
CAS Number 33901-44-9 [1]
Molecular Formula CoHoNO [1]
Molecular Weight 147.17 g/mol [1]
Melting Point 42-44 °C

Boiling Point 76-78 °C at 11 mmHg

Analytical Characterization Workflow

A multi-faceted analytical approach is necessary for the unambiguous characterization of 4-
Methylphenoxyacetonitrile. The following diagram illustrates a recommended workflow,
integrating chromatographic and spectroscopic techniques to provide orthogonal data for a
comprehensive assessment.
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Caption: Integrated analytical workflow for the comprehensive characterization of 4-
Methylphenoxyacetonitrile.

Chromatographic Techniques for Purity and Assay

Chromatographic methods are indispensable for determining the purity of 4-
Methylphenoxyacetonitrile and for quantifying its concentration in various matrices. The
choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography
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(GC) will depend on the sample matrix and the specific analytical objective. All
chromatographic methods should be validated in accordance with ICH Q2(R2) or equivalent
guidelines to ensure their suitability for the intended purpose.[2][3][4][5][6][7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile
compounds. For 4-Methylphenoxyacetonitrile, a reversed-phase HPLC method is generally
suitable.

Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the
mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The
separation is based on the differential partitioning of the analyte and its impurities between the
stationary and mobile phases. More nonpolar compounds will have a stronger interaction with
the stationary phase and thus a longer retention time.

Protocol: HPLC-UV Method for Purity Determination

 Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary or
binary pump, an autosampler, and a column thermostat.

o Chromatographic Conditions:
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Parameter

Recommended Setting

Rationale

Column

C18, 4.6 x 150 mm, 5 pm

Provides good resolution for

aromatic compounds.

Mobile Phase A

Water (HPLC Grade)

Polar component of the

mobile phase.

Mobile Phase B

Acetonitrile (HPLC Grade)

Organic modifier to elute the

analyte.

0-2 min: 30% B; 2-15 min: 30-

A gradient elution is

recommended to ensure the

Gradient 80% B; 15-18 min: 80% B; 18- . o N
) elution of potential impurities
20 min: 30% B i i .
with a wide range of polarities.
] A standard flow rate for a 4.6
Flow Rate 1.0 mL/min
mm ID column.
To ensure reproducible
Column Temperature 30 °C o
retention times.
Can be optimized based on
Injection Volume 10 pL sample concentration and
detector sensitivity.
Based on the UV absorbance
Detection Wavelength 275 nm maximum of the aromatic

chromophore.

e Sample Preparation:

o Accurately weigh approximately 10 mg of 4-Methylphenoxyacetonitrile and dissolve it in

10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

o Further dilute the stock solution with the initial mobile phase composition (70:30

Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

o Filter the sample through a 0.45 pm syringe filter before injection.

o System Suitability:
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o Perform at least five replicate injections of a standard solution.

o The relative standard deviation (RSD) of the peak area and retention time should be <
2.0%.

o The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and
1.5. These parameters are defined in USP General Chapter <621>.[9][10][11][12][13]

o Data Analysis:

o The purity of the sample is determined by the area percentage method. The area of the
main peak is expressed as a percentage of the total area of all peaks in the
chromatogram.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds. Given
the boiling point of 4-Methylphenoxyacetonitrile, GC is a highly suitable method for its
analysis.

Principle: In GC, a sample is vaporized and injected into the head of a chromatographic
column. The separation is achieved based on the partitioning of the analyte between a gaseous
mobile phase and a liquid or solid stationary phase coated on the inside of the column.

Protocol: GC-FID/MS Method for Purity and Impurity Identification

e Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for
guantification and a mass spectrometer (MS) for identification of impurities.

e Chromatographic Conditions:
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Parameter Recommended Setting Rationale
DB-5ms, 30 m x 0.25 mm ID, A nonpolar column suitable for
Column 0.25 pm film thickness (or a wide range of aromatic
equivalent) compounds.
Carrier Gas Helium or Hydrogen Inert mobile phase.

Inlet Temperature

250 °C

To ensure complete

vaporization of the sample.

Injection Mode

Split (e.g., 50:1)

To prevent column

overloading.

Injection Volume

1puL

A standard injection volume
for GC.

Oven Temperature Program

Initial: 100 °C (hold 2 min),
Ramp: 10 °C/min to 280 °C
(hold 5 min)

A temperature program is
used to separate compounds

with different boiling points.

To ensure efficient ionization

FID Temperature 300 °C )
of the eluting compounds.
To prevent condensation of
MS Transfer Line Temp 280 °C analytes before entering the
mass spectrometer.
Standard ion source
MS lon Source Temp 230 °C
temperature.
Standard quadrupole
MS Quadrupole Temp 150 °C
temperature.
To cover the molecular ion
and expected fragments of
Scan Range (for MS) 40 - 400 m/z

the analyte and potential

impurities.

e Sample Preparation:
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o Prepare a solution of 4-Methylphenoxyacetonitrile in a volatile solvent such as acetone
or ethyl acetate at a concentration of approximately 1 mg/mL.

o Data Analysis:
o For purity assessment with FID, use the area percent method as described for HPLC.

o For impurity identification with MS, compare the mass spectra of the impurity peaks with a
library of known spectra (e.g., NIST).

Spectroscopic Techniques for Structural Elucidation
and Identification

Spectroscopic techniques provide detailed information about the molecular structure of 4-
Methylphenoxyacetonitrile, confirming its identity and providing insights into its chemical
environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. Both *H
and 3C NMR should be performed.

Principle: NMR spectroscopy is based on the absorption of electromagnetic radiation in the
radiofrequency region by atomic nuclei in a strong magnetic field. The chemical shift, splitting
pattern, and integration of the signals provide detailed information about the number and
connectivity of atoms in a molecule.

Protocol: *H and 3C NMR Spectroscopy
« Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e Sample Preparation:

o Dissolve 5-10 mg of 4-Methylphenoxyacetonitrile in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

o Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative
analysis is required.
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o Expected *H NMR Spectral Data (in CDCIs):

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
Aromatic protons

~7.1 Doublet 2H ortho to the methyl
group
Aromatic protons

~6.9 Doublet 2H ortho to the ether
linkage

~4.7 Singlet 2H -O-CHz2-CN

~2.3 Singlet 3H -CHs

o Expected 13C NMR Spectral Data (in CDCIs):

Chemical Shift (6, ppm) Assignment

~155 Aromatic C-O

~131 Aromatic quaternary C-CHs

~130 Aromatic C-H

~115 Aromatic C-H

~117 -CN

~55 -O-CHz2-CN

~20 -CHs

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule,
which is crucial for confirming its identity.

Principle: In MS, molecules are ionized, and the resulting ions are separated based on their
mass-to-charge ratio (m/z).
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Protocol: Electron lonization Mass Spectrometry (EI-MS)
e Instrumentation: A mass spectrometer, often coupled with a GC as described previously.
o Expected Mass Spectrum:

o Molecular lon (M*): A peak at m/z = 147, corresponding to the molecular weight of 4-

Methylphenoxyacetonitrile.

o Major Fragments: Expect fragmentation patterns characteristic of the structure, such as
the loss of the nitrile group or cleavage of the ether bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule,
which causes vibrations of the chemical bonds. Different functional groups absorb at

characteristic frequencies.

Protocol: FTIR Spectroscopy

e Instrumentation: An FTIR spectrometer.
e Sample Preparation:

o The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving
a small amount in a volatile solvent and allowing the solvent to evaporate.

o Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with
dry KBr powder and pressing it into a disk.

o Expected Characteristic Absorption Bands:
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Wavenumber (cm—?) Vibration Functional Group
~3050-3000 C-H stretch Aromatic

~2950-2850 C-H stretch Aliphatic (CHz and CHs)
~2250 C=N stretch Nitrile

~1600, ~1500 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly for compounds containing chromophores such as aromatic rings.

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a
molecule, which causes the promotion of electrons from the ground state to higher energy
excited states.

Protocol: UV-Vis Spectroscopy
e Instrumentation: A UV-Vis spectrophotometer.
e Sample Preparation:

o Prepare a dilute solution of 4-Methylphenoxyacetonitrile in a UV-transparent solvent
such as ethanol or acetonitrile. The concentration should be adjusted to give an
absorbance reading between 0.2 and 0.8.

o Expected Absorption Maxima (Amax):

o Expect absorption bands characteristic of a substituted benzene ring. The presence of the
ether and methyl substituents will cause a bathochromic (red) shift compared to
unsubstituted benzene.[14] A Amax around 275 nm is anticipated.

Conclusion
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The comprehensive characterization of 4-Methylphenoxyacetonitrile requires the application
of a suite of orthogonal analytical techniques. The protocols outlined in this document provide a
robust framework for establishing the identity, purity, and structural integrity of this important
chemical intermediate. Adherence to good laboratory practices and appropriate method
validation is essential to ensure the generation of reliable and defensible analytical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1581747#analytical-techniques-for-the-
characterization-of-4-methylphenoxyacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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